molecular formula C3H9BaO9P B12049046 3-Phospho-D-glyceric acid barium salt dihydrate, AldrichCPR

3-Phospho-D-glyceric acid barium salt dihydrate, AldrichCPR

Cat. No.: B12049046
M. Wt: 357.40 g/mol
InChI Key: IRPUBTOBTBTBNU-QYUNTSNKSA-L
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Description

3-Phospho-D-glyceric acid barium salt dihydrate is a chemical compound with the molecular formula C3H5BaO7P•2H2O. It is a white crystalline powder and is known for its applications in various scientific fields. This compound is a barium salt of 3-phospho-D-glyceric acid and is often used in research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phospho-D-glyceric acid barium salt dihydrate typically involves the reaction of 3-phospho-D-glyceric acid with barium hydroxide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate form. The reaction can be represented as follows: [ \text{3-Phospho-D-glyceric acid} + \text{Barium hydroxide} \rightarrow \text{3-Phospho-D-glyceric acid barium salt dihydrate} ]

Industrial Production Methods: In industrial settings, the production of 3-phospho-D-glyceric acid barium salt dihydrate involves large-scale reactions with precise control over temperature, pH, and concentration of reactants. The product is then purified through crystallization and drying processes to obtain the high-purity compound required for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phospho-D-glyceric acid barium salt dihydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The barium ion can be substituted with other metal ions in certain reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions with other metal salts can lead to the substitution of the barium ion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce glycerol derivatives .

Scientific Research Applications

3-Phospho-D-glyceric acid barium salt dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phospho-D-glyceric acid barium salt dihydrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the photosynthetic carbon reduction cycle, participating in the conversion of 3-phospho-D-glyceric acid to other metabolites. The compound interacts with enzymes such as phosphoglycerate kinase and triosephosphate isomerase, facilitating various biochemical reactions .

Comparison with Similar Compounds

  • Barium 2-cyanoethyl phosphate dihydrate
  • Inosine 5’-monophosphate barium salt hydrate
  • Hydroxypyruvic acid phosphate barium salt

Comparison: 3-Phospho-D-glyceric acid barium salt dihydrate is unique due to its specific role in metabolic pathways and its applications in both biological and industrial contexts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C3H9BaO9P

Molecular Weight

357.40 g/mol

IUPAC Name

barium(2+);[(2R)-2-carboxy-2-hydroxyethyl] phosphate;dihydrate

InChI

InChI=1S/C3H7O7P.Ba.2H2O/c4-2(3(5)6)1-10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;2*1H2/q;+2;;/p-2/t2-;;;/m1.../s1

InChI Key

IRPUBTOBTBTBNU-QYUNTSNKSA-L

Isomeric SMILES

C([C@H](C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2]

Canonical SMILES

C(C(C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2]

Origin of Product

United States

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